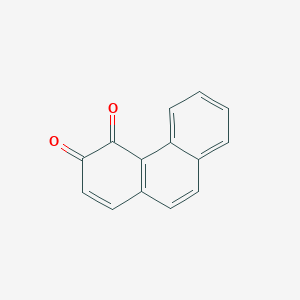
3,4-Phenanthrenedione
Vue d'ensemble
Description
3,4-Phenanthrenedione, also known as Phenanthrenequinone, is a quinone derivative of a polycyclic aromatic hydrocarbon . It is an orange, water-insoluble solid .
Synthesis Analysis
3,4-Phenanthrenedione has been prepared by the oxidation of phenanthrene with chromic acid . It is used as an artificial mediator for electron acceptor/donor in Mo/W containing formate dehydrogenase reduction of carbon dioxide to formate and vice versa .Molecular Structure Analysis
The molecular formula of 3,4-Phenanthrenedione is C14H8O2 . For more detailed structural information, you may refer to resources like ChemSpider or other chemical databases.Chemical Reactions Analysis
The synthesis of phenanthridinone scaffolds involves employing aryl-aryl, N-aryl, and biaryl coupling reactions, decarboxylative amidations, and photocatalyzed reactions . There are many classical methods available, e.g., via the Schmidt reaction, the Ullmann reaction, and the Beckmann rearrangement reaction, dienone-phenol rearrangement, and intramolecular rearrangement reaction .Physical And Chemical Properties Analysis
3,4-Phenanthrenedione is an orange, water-insoluble solid . It has a melting point of 209 °C (408 °F; 482 K) and a boiling point of 360 °C (680 °F; 633 K) . It is slightly soluble in water .Applications De Recherche Scientifique
Biodegradation by Soil Bacteria
3,4-Phenanthrenedione, a derivative of phenanthrene, can be transformed by soil bacteria. Kanaly and Hamamura (2013) demonstrated this process using a bacterium from the genus Sphingobium, which was exposed to 9,10-phenanthrenedione. The study revealed aromatic ring-cleavage transformation products, suggesting potential biotransformation pathways of 9,10-phenanthrenedione by soil bacteria (Kanaly & Hamamura, 2013).
Electroremediation in Soil Pollution
López-Vizcaíno et al. (2014) explored the electrokinetic treatment of soil polluted with phenanthrene. This study utilized a pilot plant and an anionic surfactant to enhance the solubility of phenanthrene for better transport through the soil, highlighting the potential of this approach in remediating phenanthrene-contaminated environments (López-Vizcaíno et al., 2014).
Bioavailability and Sorption Studies
The bioavailability of phenanthrene when sorbed to mineral-associated humic acid was investigated by Laor, Strom, and Farmer (1999). This study utilized phenanthrene as a model substrate to analyze the effects of sorption on the bioavailability of polycyclic aromatic hydrocarbons (PAHs), suggesting implications for the environmental fate and treatment of PAHs (Laor, Strom, & Farmer, 1999).
Surfactant Remediation in Sediments
Sun, Wu, and Wang (2009) investigated the role of surfactants in remediating sediments contaminated with phenanthrene, particularly in saline environments. Their study provides insights into the effectiveness of surfactants in soil washing and removal of hydrophobic organic compounds from contaminated soil or sediment (Sun, Wu, & Wang, 2009).
Synthetic Applications
Wu et al. (2017) described a novel total synthesis of tanshinone I via 3-hydroxy-8-methyl-1,4-phenanthrenedione. This work showcases the application of 3,4-Phenanthrenedione derivatives in the synthesis of complex organic molecules, demonstrating its utility in organic chemistry (Wu et al., 2017).
Interaction with Soil Microorganisms and Minerals
Tao et al. (2018) explored the interactions between Pantoea agglomerans strains and various reference clays in the context of phenanthrene adsorption and biotransformation. This research offers insights into the potential environmental applications for the removal of PAHs in soil systems (Tao et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
phenanthrene-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGGYWQZHFAHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197108 | |
| Record name | 3,4-Phenanthrenequinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Phenanthrenedione | |
CAS RN |
4733-11-3 | |
| Record name | 3,4-Phenanthrenequinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004733113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Phenanthrenedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Phenanthrenequinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-PHENANTHRENEQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5W093U4IM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 3,4-Phenanthrenequinone?
A1: 3,4-Phenanthrenequinone, also known as 3,4-Phenanthrenedione, is an organic compound with the molecular formula C14H8O2. Its molecular weight is 208.21 g/mol. While the provided abstracts don't contain specific spectroscopic data, we can expect characteristic signals in techniques like Infrared Spectroscopy (IR) for the carbonyl groups and Nuclear Magnetic Resonance (NMR) for the aromatic protons.
Q2: Can you elaborate on the applications of the Diels-Alder reaction with 3,4-Phenanthrenequinone as described in the research?
A2: The research paper titled "Application of the Diene Synthesis to Halogenated 1,2- and 3,4-Phenanthrenequinones" [] likely explores the use of 3,4-Phenanthrenequinone as a dienophile in the Diels-Alder reaction. This reaction is a powerful tool in organic synthesis for forming six-membered rings. By reacting 3,4-Phenanthrenequinone with various dienes, researchers can synthesize a diverse range of complex polycyclic compounds. The presence of halogens in the phenanthrenequinone structure, as suggested by the title, could further influence the reactivity and selectivity of the reaction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



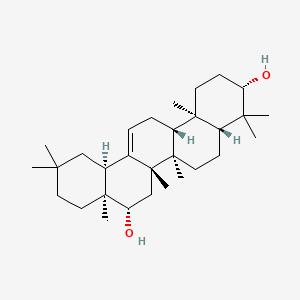

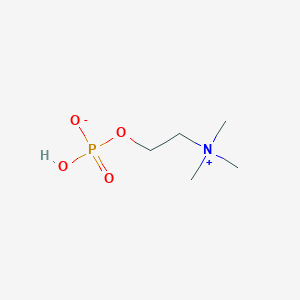
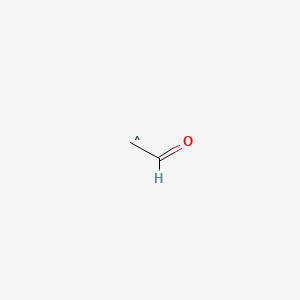
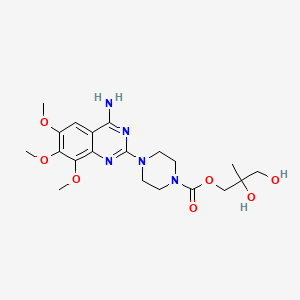
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-methoxy-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1220842.png)
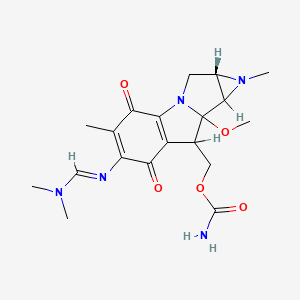




![Methyl 13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B1220849.png)
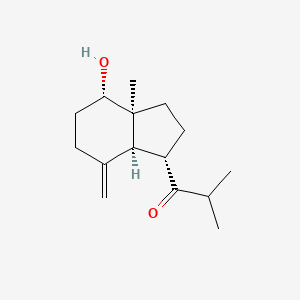
![3-[[1-(1,3-benzodioxol-5-ylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1220855.png)